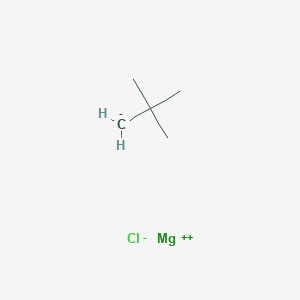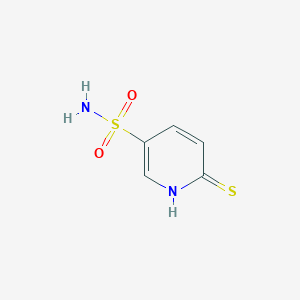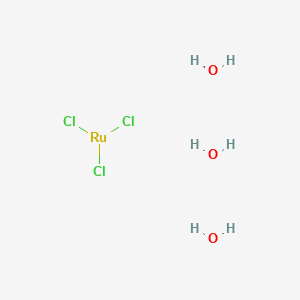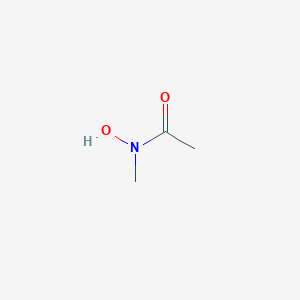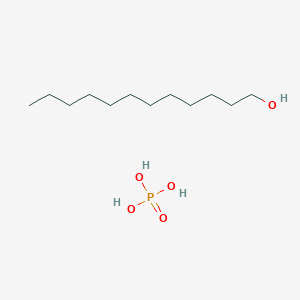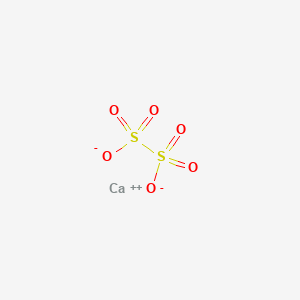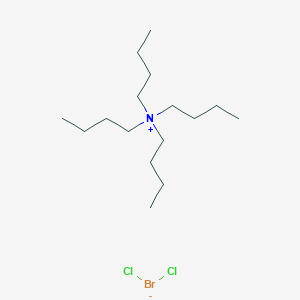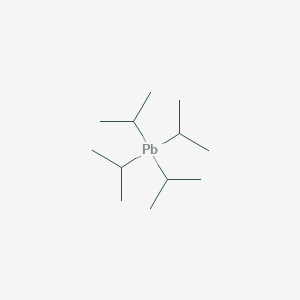
Plumbane, tetrakis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, tetrakis(1-methylethyl)-, also known as tetraisopropylplumbane, is a chemical compound that contains lead and carbon. It is commonly used in scientific research as a reagent and catalyst.
Scientific Research Applications
Plumbane, tetrakis(1-methylethyl)- is widely used in scientific research as a reagent and catalyst. It is commonly used in organic synthesis reactions, such as the Friedel-Crafts acylation of aromatic compounds, the alkylation of ketones, and the acylation of alcohols. It is also used in the preparation of organometallic compounds and as a reducing agent in the synthesis of metal nanoparticles.
Mechanism of Action
Plumbane, tetrakis(1-methylethyl)- acts as a Lewis acid catalyst in organic synthesis reactions. It can coordinate with electron-rich substrates and activate them towards nucleophilic attack. The lead center in plumbane, tetrakis(1-methylethyl)- can also act as a reducing agent, donating electrons to reduce other compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of plumbane, tetrakis(1-methylethyl)-. However, studies have shown that it can cause toxic effects on the liver and kidneys in animals. It is important to handle this compound with care and follow proper safety precautions in the laboratory.
Advantages and Limitations for Lab Experiments
Plumbane, tetrakis(1-methylethyl)- has several advantages in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods of time. It is also a versatile reagent and catalyst that can be used in a variety of organic synthesis reactions. However, its use should be limited due to its potential toxicity and the need for proper safety precautions.
Future Directions
There are several future directions for the use of plumbane, tetrakis(1-methylethyl)- in scientific research. One area of interest is its use in the synthesis of metal nanoparticles, which have potential applications in catalysis, electronics, and medicine. Another area of interest is its use as a reducing agent in the synthesis of complex organic molecules. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion
Plumbane, tetrakis(1-methylethyl)- is a useful reagent and catalyst in scientific research. Its stable and versatile nature makes it a valuable tool in organic synthesis reactions. However, its potential toxicity should be taken into consideration and proper safety precautions should be followed in the laboratory. Further research is needed to fully understand the biochemical and physiological effects of this compound and explore its potential in future scientific research.
Synthesis Methods
Plumbane, tetrakis(1-methylethyl)- can be synthesized by reacting lead(II) acetate with isopropylmagnesium chloride in diethyl ether. The reaction produces Plumbane, tetrakis(1-methylethyl)-ylplumbane as a white solid with a melting point of 82-84 °C.
properties
CAS RN |
14846-40-3 |
|---|---|
Molecular Formula |
C12H28Pb |
Molecular Weight |
380 g/mol |
IUPAC Name |
tetra(propan-2-yl)plumbane |
InChI |
InChI=1S/4C3H7.Pb/c4*1-3-2;/h4*3H,1-2H3; |
InChI Key |
DMTMQVNOOBTJCV-UHFFFAOYSA-N |
SMILES |
CC(C)[Pb](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Pb](C(C)C)(C(C)C)C(C)C |
Other CAS RN |
14846-40-3 |
synonyms |
Tetrakis(1-methylethyl)plumbane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



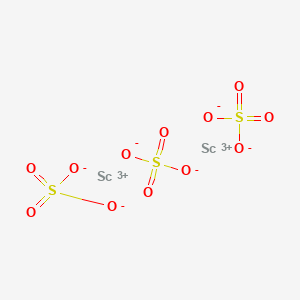
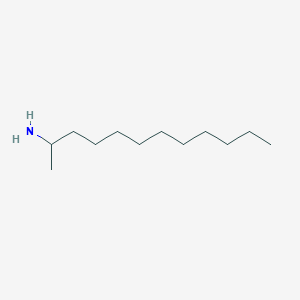
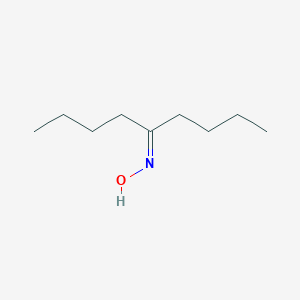
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
